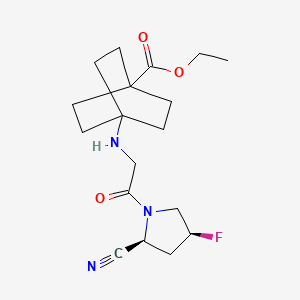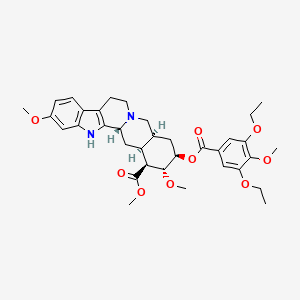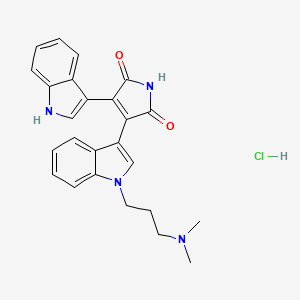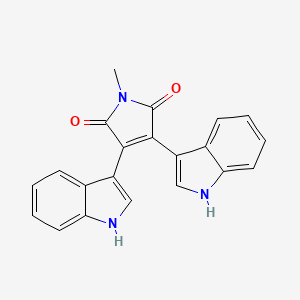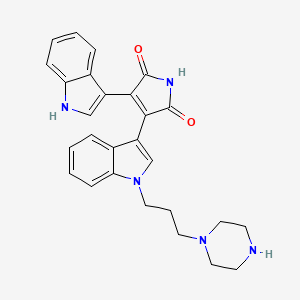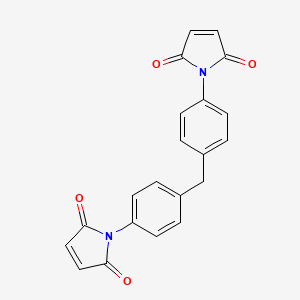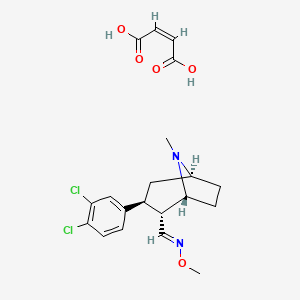
Brasofensine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brasofensine Maleate is an inhibitor of the monoamine re-uptake mechanism.
Wissenschaftliche Forschungsanwendungen
1. Parkinson's Disease Treatment
Brasofensine maleate has been investigated for its potential in treating Parkinson's disease, particularly in combination with Levodopa/Carbidopa. Studies focused on its safety, tolerability, pharmacokinetic, and pharmacodynamic properties in patients with moderate Parkinson's disease. The findings suggested that Brasofensine was safe and well tolerated in the studied patient cohort at daily doses of up to 4 mg, although no change in patient disability was observed at any dose level (Frackiewicz et al., 2002).
2. Pharmacokinetics and Metabolism
Research has been conducted to understand the pharmacokinetics, bioavailability, disposition, and metabolism of Brasofensine in various species, including humans. This study revealed that Brasofensine underwent extensive first-pass metabolism in humans, monkeys, and rats, primarily undergoing O- and N-demethylation and isomerization, with some metabolites further converted to glucuronides (Zhu et al., 2008).
3. NeuroSearch's Development for Parkinson's
Brasofensine (NS-2214) was under development by NeuroSearch for the potential treatment of Parkinson's disease. The drug entered phase II trials in Denmark and phase I trials in the US. Despite Bristol-Myers Squibb withdrawing from the collaboration, NeuroSearch sought licensing agreements to accelerate development and marketing (Yu, 2000).
4. Effects in MPTP-Treated Marmosets
A study explored the effects of Brasofensine on motor disability, locomotor activity, and dyskinesia in MPTP-treated marmosets, a model of Parkinson's disease. Brasofensine demonstrated a dose-dependent increase in locomotor activity and reduction in disability scores, suggesting its potential in treating Parkinson's disease (Pearce et al., 2002).
Eigenschaften
CAS-Nummer |
173830-14-3 |
|---|---|
Produktname |
Brasofensine maleate |
Molekularformel |
C20H24Cl2N2O5 |
Molekulargewicht |
443.3 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |
InChI |
InChI=1S/C16H20Cl2N2O.C4H4O4/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;5-3(6)1-2-4(7)8/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b19-9+;2-1-/t11-,12+,13+,16+;/m0./s1 |
InChI-Schlüssel |
XVXRAWKEYKMWFS-YGPNHCCBSA-N |
Isomerische SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.C(=C\C(=O)O)\C(=O)O |
SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NS-2214; BMS-204756-07; NS 2214; NS2214; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



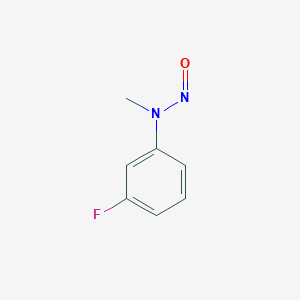
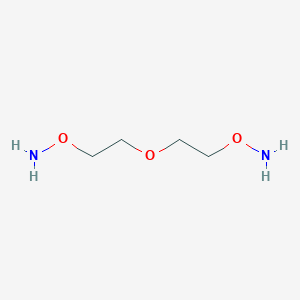
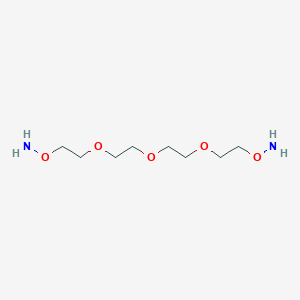
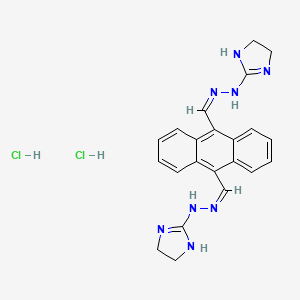
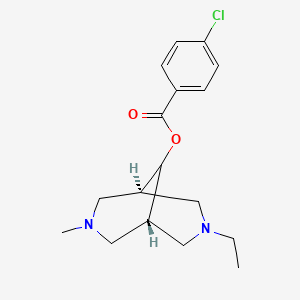
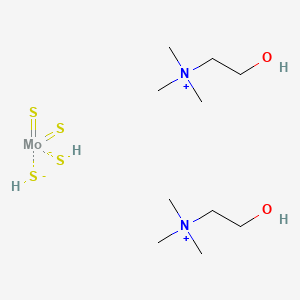
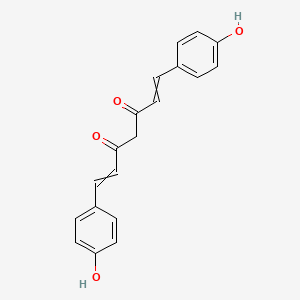
![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)
